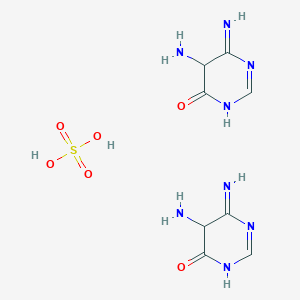
5,6-Diaminopyrimidin-4-ol sulfate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-6-hydroxypyrimidine hemisulfate typically involves the reaction of appropriate pyrimidine derivatives under controlled conditions. One common method includes recrystallization from water, which helps in purifying the compound . The free base of the compound also crystallizes from water .
Industrial Production Methods
Industrial production methods for 4,5-diamino-6-hydroxypyrimidine hemisulfate are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-6-hydroxypyrimidine hemisulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 4,5-diamino-6-hydroxypyrimidine hemisulfate include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of 4,5-diamino-6-hydroxypyrimidine hemisulfate depend on the type of reaction. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4,5-Diamino-6-hydroxypyrimidine hemisulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4,5-diamino-6-hydroxypyrimidine hemisulfate involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-4-pyrimidinone hemisulfate salt
- 5,6-Diamino-4-pyrimidinol hemisulfate salt
- 2,4-Diamino-6-hydroxypyrimidine hemisulfate
Uniqueness
4,5-Diamino-6-hydroxypyrimidine hemisulfate is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H14N8O6S |
|---|---|
Molecular Weight |
350.32 g/mol |
IUPAC Name |
5-amino-4-imino-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1-2H,5H2,(H2,6,7,8,9);(H2,1,2,3,4) |
InChI Key |
UMKXMPXJPLSTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=N)C(C(=O)N1)N.C1=NC(=N)C(C(=O)N1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


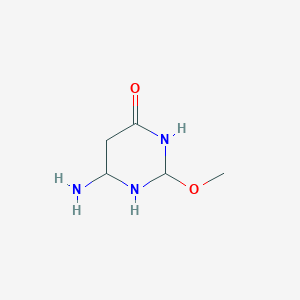
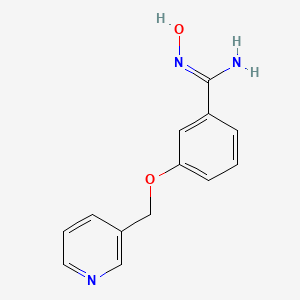

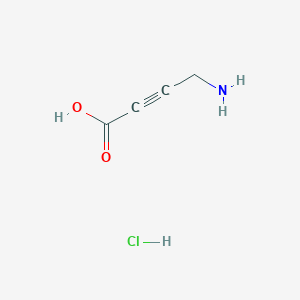
![2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid](/img/structure/B12355855.png)
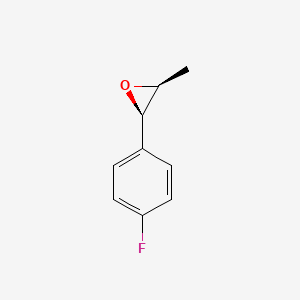

![6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B12355867.png)
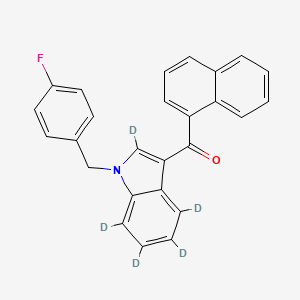
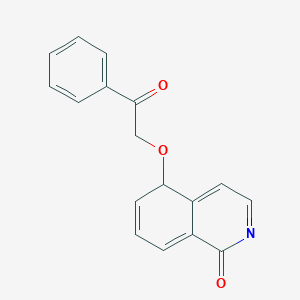
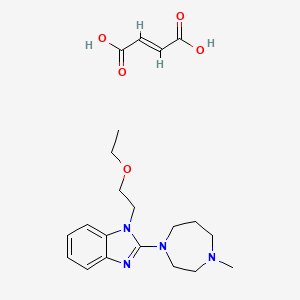
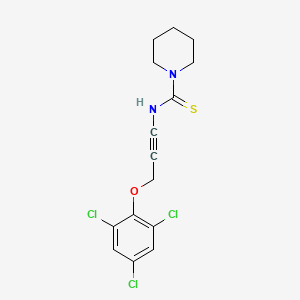

![3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12355910.png)
